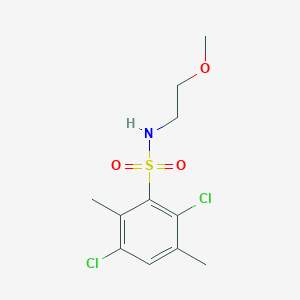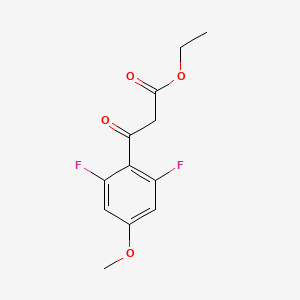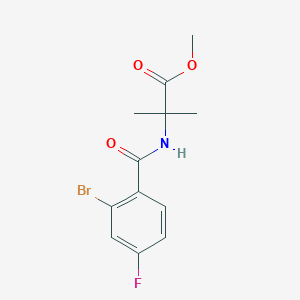
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a difluoroethyl group, an imidazole ring, and a trimethylsilyl-ethoxy moiety, making it a versatile building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal and ammonia or primary amines.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Attachment of the Trimethylsilyl-Ethoxy Moiety: This step involves the reaction of the imidazole derivative with trimethylsilyl chloride and ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
科学研究应用
2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoroethyl group and imidazole ring are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Difluoroethylamine: A simpler analog with similar reactivity but lacking the imidazole and trimethylsilyl-ethoxy groups.
1-(2,2-Difluoroethyl)-1H-imidazole: Similar structure but without the trimethylsilyl-ethoxy moiety.
2,2-Difluoro-1-(1H-imidazol-4-yl)ethan-1-amine: Lacks the trimethylsilyl-ethoxy group but retains the imidazole and difluoroethyl functionalities.
Uniqueness
The uniqueness of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethylsilyl-ethoxy moiety enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H21F2N3OSi |
|---|---|
分子量 |
277.39 g/mol |
IUPAC 名称 |
2,2-difluoro-1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H21F2N3OSi/c1-18(2,3)5-4-17-8-16-6-9(15-7-16)10(14)11(12)13/h6-7,10-11H,4-5,8,14H2,1-3H3 |
InChI 键 |
QOVRVBHLBISPBD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C(C(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)









![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
